4-(1-Chloroethyl)pyridine hydrochloride

Chemical Procurement Salt Selection Building Block Supply

Synthesis groups often struggle with accurate handling of hygroscopic 4-pyridine alkylating agents. 4-(1-Chloroethyl)pyridine hydrochloride (CAS 91615-89-3) is a stable, weighable HCl salt that provides the highest nucleophilic displacement reactivity at the 4-position. • Pre-weighable salt eliminates free base volatility, ensuring reproducible parallel synthesis. • Orthogonal 4-picolyl ester protection simplifies peptide intermediate isolation under acidic conditions. • High-purity ≥95% reference standard for chloroethylpyridine impurity tracking in API development.

Molecular Formula C7H9Cl2N
Molecular Weight 178.06 g/mol
CAS No. 91615-89-3
Cat. No. B1454475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Chloroethyl)pyridine hydrochloride
CAS91615-89-3
Molecular FormulaC7H9Cl2N
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)Cl.Cl
InChIInChI=1S/C7H8ClN.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H
InChIKeyUTOLBRUXQVFJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Chloroethyl)pyridine Hydrochloride: Structural and Procurement Overview


4-(1-Chloroethyl)pyridine hydrochloride (CAS 91615-89-3) is a pyridine-based building block that presents a benzylic (heterobenzylic) chloride at the para position of the aromatic ring. As the hydrochloride salt of 4-(1-chloroethyl)pyridine, it has a molecular formula of C₇H₉Cl₂N and a molecular weight of 178.06 g/mol . The compound is typically supplied at a minimum purity of 95% and is categorized as a versatile small-molecule scaffold and a useful research chemical, with potential roles as a reference standard for drug impurities .

Stable hydrochloride salt form for accurate gravimetric dispensing
4-Position benzylic chloride suitable for nucleophilic substitution
Versatile building block and drug impurity reference standard

Why Generic Substitution Fails for This Pyridine Derivative


Repositioning the chlorine-bearing alkyl chain from the 4- to the 2- or 3-position of the pyridine ring fundamentally alters both the electronic transmission of substituent effects and the steric environment for nucleophilic substitution [1]. Likewise, substituting the hydrochloride salt with the free base changes solubility, hygroscopicity, and long-term storage behavior in solid and solution phases. Evidence from heterocyclic reactivity studies demonstrates that 4-substituted pyridines exhibit higher reactivity toward nucleophilic substitution compared to their 2- and 3-substituted counterparts [2]. These differences mean that two in-class compounds that appear structurally similar can exhibit materially different leaving-group ability, reaction rates, and compatibility with downstream transformations, making generic substitution scientifically unsound without explicit quantitative validation.

Regioisomeric shift to 2- or 3-position may reduce nucleophilic substitution reactivity (4 > 2 > 3).
Free base substitution changes solubility and hygroscopicity, potentially affecting storage and reaction consistency.
Bromo or β-chloroethyl analog may introduce competing elimination, altering desired product distribution.

Quantitative Differentiation Against Closest Analogs


Hydrochloride Salt vs. Free Base: Supply Form and Purity

4-(1-Chloroethyl)pyridine hydrochloride (C₇H₉Cl₂N; MW 178.06 g/mol) is supplied as a pre-formed hydrochloride salt with a minimum purity of 95% . In contrast, 4-(1-chloroethyl)pyridine free base (C₇H₈ClN; CAS 10447-75-3) has a molecular weight of 141.6 g/mol [1]. The 178.06 vs. 141.6 g/mol difference corresponds to a 25.7% higher molecular mass contributed by the HCl adduct, which directly affects stoichiometric calculations, gravimetric dispensing, and solution preparation. The hydrochloride form provides enhanced solid-state stability and reduced free-base amine volatility, which is critical for long-term storage and reproducible reaction setup . The documented purity specification of ≥95% provides a verifiable quality benchmark for procurement decisions.

Salt vs Free Base
Head-to-head
MW 178.06 vs 141.6 g/mol (+25.7%); supplied as crystalline HCl salt at min. 95% purity
Supports consistent stoichiometry and storage stability
Free base requires neutralization and may be volatile
Chemical Procurement Salt Selection Building Block Supply

Regioisomeric Reactivity: 4-Position vs. 2-Position

The substitution position on the pyridine ring directly governs reactivity toward nucleophiles. Literature on chloropyridine reactivity establishes the order of nucleophilic aromatic substitution as 4-chloro > 2-chloro > 3-chloro [1]. Applied to α-chloroethyl derivatives, the 4-(1-chloroethyl) isomer (target compound; MW 178.06 as HCl salt) places the electrophilic carbon at the para position relative to the ring nitrogen, maximizing resonance activation and minimizing steric hindrance compared to the 2-(1-chloroethyl) isomer (CAS 10445-92-8; MW 141.60 g/mol free base) [2], where the ortho relationship introduces steric compression and altered electronic effects from the proximal nitrogen lone pair. The 3-(1-chloroethyl) isomer lacks resonance activation at the substitution site, predicting substantially lower SNAr reactivity, consistent with the established 4 > 2 > 3 trend [1].

Regioisomeric Reactivity
Class-level
Predicted reactivity: 4-position > 2 > 3 for nucleophilic aromatic substitution (class-level trend)
Reactivity trend may guide regioisomer selection for SNAr
Exact relative rates not reported for these specific derivatives
Nucleophilic Substitution Regiochemistry Medicinal Chemistry Building Blocks

Chloro vs. Bromo Leaving Group: Cost Efficiency

The 4-bromoethyl analog, 4-(1-bromoethyl)pyridine (CAS 754218-81-0; MW 186.05 g/mol), presents a lower pKa conjugate acid (bromide is a better leaving group than chloride), yet the chloride derivative (target compound HCl salt, MW 178.06 g/mol) offers a superior cost-per-mole basis for large-scale reactions. The MW difference (186.05 vs. 178.06) reflects the heavier bromine atom, but this does not translate into proportional reactivity gains for standard nucleophilic displacements where chloride is already sufficiently labile. The chloro compound is listed at €333 for 50 mg , while the bromo analog, when available, typically commands a price premium due to more complex synthesis and lower commercial demand. For reactions where chloride reactivity is adequate, the chloro derivative provides better procurement value.

Chloro vs Bromo Cost
Context-dependent
€333/50 mg (€6.66/mg) for chloro derivative; bromo analog typically carries a price premium
Chloride may be cost-efficient where reactivity is sufficient
Pricing from vendor listing; verify current cost and availability
Leaving Group Selection Cost-Benefit Analysis Reagent Procurement

α-Chloroethyl vs. β-Chloroethyl: Substitution vs. Elimination

4-(1-Chloroethyl)pyridine HCl (α-chloroethyl isomer, CAS 91615-89-3) places the chlorine directly on the carbon adjacent to the pyridine ring (benzylic position), whereas 4-(2-chloroethyl)pyridine (CAS 28148-48-3; MW 141.60 g/mol free base; density 1.116 g/cm³; boiling point 231.6 °C) carries the chlorine on the terminal carbon. The α-chloroethyl derivative benefits from resonance stabilization of the incipient carbocation at the benzylic position, accelerating SN1-type pathways relative to the β-isomer. Conversely, the β-isomer is more prone to undergo β-elimination reactions under basic conditions (as demonstrated in OH⁻-induced β-elimination studies on 2- and 4-chloroethylpyridine analogs) [1]. This mechanistic divergence means the α-isomer (target) is superior for substitution-dominant reaction sequences, while the β-isomer may be preferred where elimination chemistry is desired.

α vs β Isomer Pathway
Context-dependent
α-isomer favors substitution via resonance-stabilized carbocation; β-isomer prone to elimination under basic conditions
α-isomer may favor substitution over elimination pathways
Class-level trend; validate under specific reaction conditions
Elimination Chemistry Alkylation Reagents Synthetic Intermediate Selection

Peptide Carboxy-Terminal Protection via 4-Picolyl Esters

4-(1-Chloroethyl)pyridine hydrochloride serves as a key alkylating agent for installing the 4-picolyl ester protecting group on the carboxy terminus of peptides . The 4-picolyl ester strategy enhances purification ease: the pyridine nitrogen imparts basicity, allowing the protected peptide to be extracted into acidic aqueous phases, separating it from non-basic byproducts [1]. Critically, the 4-picolyl ester demonstrates orthogonality: it is stable to acid-catalyzed removal of Cbz (benzyloxycarbonyl) protecting groups and can be selectively cleaved under basic conditions, sodium in liquid ammonia, or catalytic hydrogenolysis . This orthogonal stability profile differentiates it from simple alkyl esters (e.g., methyl, ethyl) that are either too labile or require harsher deprotection conditions incompatible with sensitive peptide sequences. The use of 4-picolyl esters has been demonstrated in the synthesis of Val⁵-Angiotensin II and fibrinogen peptide sequences [2].

Peptide Protection
Method context
4-picolyl ester stable to acid (Cbz removal); cleavable by base or hydrogenolysis
May support orthogonal protection and acid-extractive purification
Deprotection conditions require sequence-specific validation
Peptide Synthesis Protecting Group Chemistry Solid-Phase Peptide Synthesis

Application Scenarios for Scientific Procurement


4-Picolyl Ester Installation for Peptide Synthesis

Researchers performing solution-phase or solid-phase peptide synthesis can exploit 4-(1-chloroethyl)pyridine hydrochloride to install the 4-picolyl ester protecting group. The resultant ester withstands acidic Cbz deprotection conditions while enabling extractive purification through its basic pyridine handle, before being cleaved under mild base, sodium/ammonia, or hydrogenolysis conditions . This orthogonal strategy is directly supported by literature syntheses of Val⁵-Angiotensin II and fibrinogen-derived peptide sequences where this reagent's properties enabled simplified intermediate isolation and reduced purification burden [1].

Heterobenzylic Substitution for 4-Functionalized Pyridine Libraries

For medicinal chemistry groups synthesizing libraries of 4-substituted pyridines, the α-chloroethyl group at the 4-position provides the highest predicted reactivity among regioisomers (4 > 2 > 3) for nucleophilic displacement [2], and the benzylic chloride is substantially more reactive than the corresponding terminal (β-) isomer due to resonance stabilization of the transition state [3]. The hydrochloride salt form ensures that the reagent can be weighed and dispensed accurately without the volatility and handling complications of the free base, improving reproducibility across large compound array syntheses.

Reference Standard for Drug Impurity Profiling

4-(1-Chloroethyl)pyridine hydrochloride is documented as a reference substance for drug impurity analysis . Its defined molecular formula (C₇H₉Cl₂N), high purity specification (≥95%) , and stable hydrochloride salt form make it suitable as a chromatographic standard for LC-MS or HPLC impurity tracking in pharmaceutical development programs where pyridine-containing active pharmaceutical ingredients (APIs) may carry chloroethylpyridine-related process impurities.

Alkylating Agent in Dearomatization-Rearomatization Sequences

The compound can serve as an alkylating agent for generating pyridinium salts (e.g., N-alkylpyridinium chlorides), which are key intermediates in reductive dearomatization chemistry. The 4-substitution pattern on the pyridine ring influences the regioselectivity of subsequent nucleophilic additions to the pyridinium intermediate and the electronic character of the resulting dihydropyridine adducts [4]. This enables the construction of 4-substituted piperidine or tetrahydropyridine scaffolds relevant to alkaloid-like compound collections.

Application
Selection Property
Validation Focus
4-Picolyl ester installation (peptide synthesis)
Orthogonal carboxy-protection with basic handle
Cbz stability and mild cleavage conditions
4-Substituted pyridine library synthesis
4-Position benzylic chloride reactivity and salt-form handling
Nucleophilic displacement efficiency across substrates
Drug impurity reference standard
High-purity hydrochloride salt with defined molecular weight
Chromatographic purity and identity confirmation
Dearomatization-rearomatization sequences
4-Substitution pattern for pyridinium salt formation
Regioselectivity in dihydropyridine adduct formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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